molecular formula C20H28O2 B130090 Dehydroabietic acid CAS No. 1740-19-8

Dehydroabietic acid

Cat. No.: B130090
CAS No.: 1740-19-8
M. Wt: 300.4 g/mol
InChI Key: NFWKVWVWBFBAOV-IPNZSQQUSA-N
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Mechanism of Action

Target of Action

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid isolated from rosin . It has been found to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) in macrophages and adipocytes . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

DAA interacts with its targets, the PPARs, to regulate inflammation . It also inhibits Src, Syk, and TAK1 mediated pathways to produce anti-inflammatory activity . The interaction of DAA with these targets results in changes in gene expression, leading to various biological effects.

Biochemical Pathways

The biochemical pathways affected by DAA are primarily related to inflammation and metabolic processes. By acting as a ligand for PPARs, DAA can influence the transcription of various genes involved in these processes . Additionally, DAA’s inhibition of Src, Syk, and TAK1 mediated pathways further modulates inflammatory responses .

Pharmacokinetics

It is known that daa can be purified from rosin through a disproportionation reaction, followed by recrystallization methods

Result of Action

The molecular and cellular effects of DAA’s action are diverse, reflecting its wide range of biological activities. These include anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities . For example, DAA has been found to reduce the production of nitric oxide in macrophages and decrease the expression of inflammatory genes .

Biochemical Analysis

Biochemical Properties

Dehydroabietic acid interacts with several biomolecules, contributing to its diverse bioactivities. It has been found to exert anti-inflammatory activity by inhibiting pathways mediated by Src, Syk, and TAK1 . Moreover, it has been shown to have antibacterial and antifungal properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of liver cancer cells and gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to suppress the activity of proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade . These interactions lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to prevent biofilm formation in the low micromolar range, and only 2 to 4-fold higher concentrations are needed to significantly reduce the viability and biomass of existing biofilms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to attenuate insulin resistance (IR) and hepatic steatosis induced by high-fat diet (HFD) consumption in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to influence the metabolism of glyceryl phosphatide . It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietic acid can be synthesized through the oxidation of abietic acid, which is another resin acid found in coniferous trees. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of resin acids from pine rosin, followed by purification processes such as crystallization and chromatography. The extracted resin acids are then subjected to oxidation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid primarily derived from coniferous plants, particularly from the rosin of pine trees. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and insecticidal properties. This article reviews the latest findings on the biological activity of DAA, highlighting its mechanisms of action, relevant case studies, and structural modifications that enhance its efficacy.

Chemical Structure and Properties

DAA is characterized by a complex molecular structure that includes a carboxyl group, an aromatic ring, and two alicyclic rings. Its molecular formula is C20H30O2, which contributes to its varied biological activities. The compound's structural features allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry.

Antitumor Activity

DAA and its derivatives have shown promising antitumor effects across several cancer types:

  • Mechanism of Action : DAA induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function. For instance, studies have demonstrated that DAA can inhibit tumor cell migration and induce cell cycle arrest in the G1 phase in HepG2 liver cancer cells .
  • Case Study : A derivative of DAA was found to upregulate p27 and downregulate cyclin D1, effectively preventing pancreatic cancer cell growth . Another study reported an IC50 value of 7.76 μM against HeLa cells, indicating strong anticancer potential .

Antibacterial and Antifungal Activities

DAA exhibits significant antibacterial and antifungal properties:

  • Antibacterial Effects : DAA has been shown to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL .
  • Fungal Inhibition : It also demonstrates antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of DAA are mediated through several pathways:

  • Mechanism : DAA reduces nitric oxide (NO) production in macrophages and inhibits the expression of inflammatory genes by targeting key kinases in the NF-κB pathway. This suppression leads to decreased inflammatory responses .
  • Research Findings : In vitro studies have confirmed that DAA can significantly lower inflammation markers in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .

Antiviral and Antiprotozoal Activities

DAA has also been investigated for its antiviral and antiparasitic effects:

  • Antiviral Properties : Preliminary studies indicate that DAA may inhibit viral replication; however, specific mechanisms require further elucidation.
  • Antiprotozoal Effects : Research has shown that DAA can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania spp., primarily through oxidative stress mechanisms .

Structural Modifications for Enhanced Activity

Recent advances have focused on modifying the structure of DAA to enhance its bioactivity:

Modification TypeDescriptionImpact on Activity
Acyl-thiourea DerivativesSynthesis of novel derivatives with improved solubility and bioavailabilityEnhanced anticancer activity
Amino Acid ConjugatesDerivatives containing amino acids showed selective action against protozoaIncreased selectivity against parasites
Triazole MoietyIncorporation at specific positions improved antibacterial propertiesBroader spectrum against bacteria

These modifications not only improve the efficacy of DAA but also reduce potential toxicity to mammalian cells .

Properties

CAS No.

1740-19-8

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1

InChI Key

NFWKVWVWBFBAOV-IPNZSQQUSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Appearance

Powder

Key on ui other cas no.

1740-19-8

physical_description

Dry Powder;  Other Solid

Pictograms

Irritant

solubility

2.20e-05 M

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid;  13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid;  (+)-Dehydroabietic acid;  Abieta-8,11,13-trien-18-oic acid;  NSC 2952;  [1R-(1α,4aβ,10aα)]-1,2,3,

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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